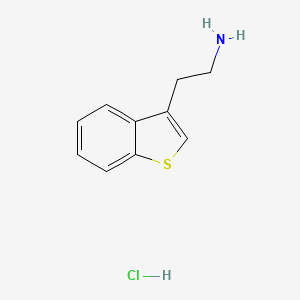

2-(1-苯并噻吩-3-基)乙基胺盐酸盐

描述

Synthesis Analysis

The synthesis of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride and related compounds involves several strategies, including copper(I) iodide-catalyzed reactions, palladium-catalyzed processes, and traditional organic synthesis routes. Notably, the synthesis of 2-amino-1-benzothiophenes can be achieved through methods starting from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, or (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst (Petrov, Popova, & Androsov, 2015).

Molecular Structure Analysis

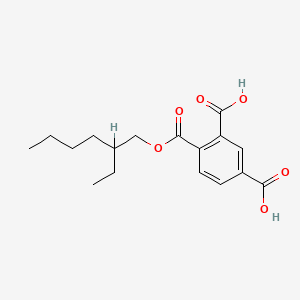

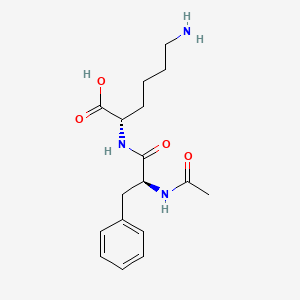

The molecular structure of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride reveals significant aspects of its reactivity and potential interactions. Studies involving structural analysis through X-ray diffraction and ab initio calculations provide insights into its conformational preferences and stability. The structural complexity allows for diverse chemical transformations, enabling the synthesis of targeted molecules for various applications (Téllez et al., 2013).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, including alkylation, ring closure, and heterocyclization, demonstrating its versatility as a synthetic intermediate. For instance, its reactivity with S-alkylated dithiocarbamic acid salts and aryl mercaptans leads to the formation of dithiocarbamates and thioethers, respectively, showcasing its utility in the synthesis of sulfur-containing compounds (Roman, 2013).

科学研究应用

T-588作为认知增强剂

T-588是2-(1-苯并噻吩-3-基)乙基胺盐酸盐的衍生物,已被确认为一种认知增强剂。研究表明,T-588刺激小鼠海马区细胞外信号调节激酶的磷酸化,暗示其在增强认知功能方面具有潜力 (Yokoyama et al., 2003)。此外,T-588对大鼠瞬时前脑缺血引起的地方学习缺陷表现出改善作用,表明其在改善脑损伤后的认知功能方面具有潜力 (Nakada et al., 2001)。

突触可塑性的增强

化合物T-588也被研究其对突触可塑性的影响。研究发现,在自由移动的大鼠海马齿状回诱导长时程增强后,T-588显著增加了种群尖峰幅度和场兴奋性突触后电位斜率的增加,暗示其在增强突触可塑性方面的作用 (Yamaguchi et al., 2001)。

在运动神经元疾病中的潜力

T-588在治疗运动神经元疾病方面展现出潜力。研究表明,它增强了乙酰胆碱的释放,并在体内对运动神经元表现出神经营养活性,表明其可用于治疗类似肌萎缩侧索硬化和运动神经病变等疾病 (Iwasaki et al., 2004)。

属性

IUPAC Name |

2-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKDTORMRYTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173782 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride | |

CAS RN |

19985-71-8 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(b)thiophene-3-ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)